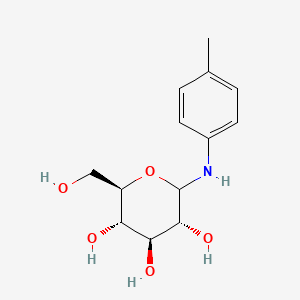

N-p-Tolyl-D-glucosylamine

Description

Structure

3D Structure

Properties

CAS No. |

29355-12-2 |

|---|---|

Molecular Formula |

C13H19NO5 |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(4-methylanilino)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H19NO5/c1-7-2-4-8(5-3-7)14-13-12(18)11(17)10(16)9(6-15)19-13/h2-5,9-18H,6H2,1H3/t9-,10-,11+,12-,13?/m1/s1 |

InChI Key |

SCLFETMCMRCGEO-HENWMNBSSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

N P Tolyl D Glucosylamine: a Closer Look

Overview of N-p-Tolyl-D-glucosylamine's Role as a Model Compound and Synthetic Intermediate

This compound serves as a pivotal molecule in chemical research, acting as both a model compound for studying fundamental chemical processes and as a versatile synthetic intermediate for creating more complex molecules.

As a model compound , it has been instrumental in studying the kinetics and mechanisms of reactions involving glycosylamines. For instance, it has been used to investigate the Amadori rearrangement, where it was shown that Lewis acids can accelerate this process. researchgate.net Its derivatives have also been used to explore the influence of various factors on chemical reactions, such as the supposed influence of water on its preparation. acs.org The crystal and molecular structures of this compound and related N-aryl-β-D-glycopyranosylamines have been determined through X-ray crystallography, providing valuable insights into their three-dimensional conformations. researchgate.net

As a synthetic intermediate , this compound is a valuable building block in organic synthesis. Glycosylamines, in general, are important precursors for the synthesis of nucleosides and other chemotherapeutic agents. jocpr.com They are particularly useful in the stereoselective synthesis of various chiral compounds, including β-amino acids and their derivatives. jocpr.com The reactivity of the glycosylamine functionality allows for its conversion into a wide range of other functional groups and heterocyclic systems. openaccesspub.orgjocpr.com For example, glycosylamines are key intermediates in the synthesis of iminosugar-C-glycosyl compounds, which are potent inhibitors of glycosidases and glycosyltransferases and have potential applications as pharmacological chaperones. nih.gov

Current Research Landscape and Emerging Academic Inquiry into this compound

The current research landscape continues to build upon the foundational knowledge of this compound and related glycosylamines. A significant area of focus is the development of more efficient and stereoselective methods for their synthesis. chinesechemsoc.org Recent advancements include the use of palladium catalysis for N-glycosylation with glycosyl chlorides, offering a robust method for creating a broad range of N-glycosides. chinesechemsoc.org

Researchers are also exploring the application of glycosylamines in glycoconjugation, a process of attaching carbohydrates to other molecules. rsc.org A recent study has shown that starting with glycosyl amines significantly accelerates the oxyamine ligation reaction, a key method for attaching carbohydrates to surfaces or probes, without the need for a catalyst. rsc.org This rapid conjugation method is particularly valuable for acid-sensitive oligosaccharides and has been demonstrated in the glycomic analysis of N-glycoproteins. rsc.org

Furthermore, there is ongoing interest in the biological activities of glycosylamine derivatives. jocpr.com The synthesis of novel N-glucosylamine derivatives containing various heterocyclic rings is an active area of research, with studies investigating their potential as antibacterial, antimicrobial, antioxidant, anti-HIV, and anticancer agents. jocpr.com The ability to use glycosylamines derived from monosaccharides as chiral auxiliaries in asymmetric synthesis, such as in the preparation of β-lactam antibiotics, continues to be an area of exploration. jocpr.com

Condensation Reactions for Primary N-Glycosylamine Synthesis

The primary and most direct method for synthesizing this compound involves the condensation reaction between D-glucose and p-toluidine (B81030). ecampus.com This reaction forms the N-glycosidic bond, linking the anomeric carbon of the glucose molecule to the nitrogen atom of the aromatic amine. The process typically involves the reaction of the free sugar with the amine, leading to the formation of the corresponding glycosylamine. researchgate.net

The efficiency and outcome of the condensation reaction are highly dependent on the specific conditions employed. Research has explored various solvents, temperatures, and catalytic systems to optimize the synthesis of N-aryl glycosylamines. For instance, one method involves boiling the reactants in a benzene (B151609) solution for a short period or allowing them to stand at room temperature for 24 hours. researchgate.net Interestingly, it was found that melting the reactants together without any solvent can yield the same product. researchgate.net The supposed influence of water on the preparation has also been a subject of study, indicating that controlling moisture can be a factor in optimizing the reaction. acs.orgacs.org While the reaction can proceed without a catalyst, acid catalysis is sometimes employed to facilitate the condensation. ecampus.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Condition | Outcome/Note | Source |

|---|---|---|---|

| Reactants | D-glucose, p-toluidine | Direct condensation | ecampus.com |

| Solvent | Benzene | Reaction proceeds upon boiling | researchgate.net |

| Solvent | None (neat) | Melting reactants together is effective | researchgate.net |

| Catalyst | Acid-catalyzed | Can be used to promote the reaction | ecampus.com |

| Alternative Reactant | Brigl's anhydride (B1165640) | Condensation with p-toluidine yields an acetylated precursor | researchgate.net |

In the synthesis of glycosylamines, controlling the stereochemistry at the anomeric carbon (C-1) is crucial. For N-aryl-D-glycopyranosylamines, the product typically adopts the more thermodynamically stable β-anomeric configuration. researchgate.net This stereoselectivity can be influenced by the reaction conditions and the protecting groups used on the carbohydrate. The use of a participating protecting group at the C-2 position, such as an acetyl group, is a well-established strategy to ensure the formation of a 1,2-trans glycosidic linkage. frontiersin.org In the case of D-glucose, this 1,2-trans orientation corresponds to the β-anomer. The reaction proceeds through a cyclic acyl-oxonium ion intermediate which blocks the α-face, forcing the incoming amine nucleophile to attack from the β-face, thus ensuring high stereoselectivity. frontiersin.org

Derivatization and Scaffold Modification of this compound

Once synthesized, this compound serves as a versatile scaffold for further chemical modifications. These derivatizations can be targeted at the carbohydrate moiety, the N-aryl group, or the glycosidic nitrogen, leading to a wide array of analogues and complex glycoconjugates. researchgate.netjocpr.com

The hydroxyl groups of the glucose residue are common sites for chemical modification. These modifications can alter the solubility, stability, and biological activity of the resulting compound.

Acetylation : A frequent modification is the acetylation of the hydroxyl groups. For example, the condensation of p-toluidine with Brigl's anhydride (3,4,6-triacetyl-D-glucose-1,2-anhydride) directly produces this compound 3,4,6-triacetate. researchgate.net This intermediate can be further acetylated to yield the fully protected N-p-tolyl-β-D-glucosylamine 2,3,4,6-tetraacetate. researchgate.net

Tosylation : Regioselective modification is also possible. For instance, a tosyl group, which can serve as a leaving group for further reactions, can be selectively introduced at the primary 6-position of the sugar due to its higher reactivity compared to the secondary hydroxyls. bangor.ac.uk

Table 2: Examples of Chemical Modifications on the Carbohydrate Moiety

| Modification Type | Reagent/Method | Product | Source |

|---|---|---|---|

| Acetylation | Acetic anhydride | N-p-tolyl-β-D-glucosylamine 2,3,4,6-tetraacetate | researchgate.net |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) in pyridine (B92270) | Regioselective tosylation at the 6-position | bangor.ac.uk |

While modifications of the carbohydrate portion are more common, the N-aryl (p-tolyl) group can also be altered. This is typically achieved by using a pre-functionalized aniline (B41778) in the initial condensation reaction rather than by direct modification of the this compound molecule. Synthesizing a library of N-glycosylamines from various substituted anilines is a common strategy to explore structure-activity relationships. researchgate.netresearchgate.net

This compound is a valuable starting material for building more complex structures with potential biological activities.

Carbamides and Thioureas : Glycosylamines can be reacted with isocyanates or isothiocyanates to form carbamide or thiourea (B124793) derivatives. For example, various glycosylamines react with o-tolylisothiocyanate in pyridine to produce novel glycosyl-3-o-tolyl carbamides. researchgate.net

Sulfonamides : The glycosidic amine can be reacted with sulfonyl chlorides to generate N-glycosyl sulfonamides, a class of compounds with reported antiproliferative properties. researchgate.net

Peptide Coupling : The amine functionality allows for peptide coupling reactions. An analogue of a naturally occurring polybioside was synthesized via peptide coupling between a glucosylamine and a derivative of urocanic acid. bangor.ac.uk

Table 3: Pathways for Synthesizing Analogues and Complex Glycoconjugates

| Reaction Type | Reactant | Resulting Structure | Source |

|---|---|---|---|

| Thiourea Formation | o-Tolylisothiocyanate | Glycosyl-3-o-tolyl carbamide | researchgate.net |

| Sulfonamide Formation | Sulfonyl chlorides | N-Glycosyl sulfonamide | researchgate.net |

| Peptide Coupling | Urocanic acid derivative | Complex glycoconjugate analogue | bangor.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-glucose |

| p-toluidine |

| Brigl's anhydride (3,4,6-triacetyl-D-glucose-1,2-anhydride) |

| This compound 3,4,6-triacetate |

| N-p-tolyl-β-D-glucosylamine 2,3,4,6-tetraacetate |

| o-tolylisothiocyanate |

Green Chemistry Principles in N-Glycosylamine Synthesis Methodologies

The application of green chemistry principles to the synthesis of N-glycosylamines is an area of growing interest, driven by the need for more sustainable chemical processes. sekisuidiagnostics.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sekisuidiagnostics.comresearchgate.net

Key green chemistry strategies applicable to N-glycosylamine synthesis include:

Use of Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or employing solvent-free reaction conditions can significantly reduce the environmental impact. researchgate.netresearchgate.net

Catalysis: The use of catalysts, particularly recyclable and non-toxic ones, can enhance reaction efficiency and reduce the need for stoichiometric reagents. rsc.orgsekisuidiagnostics.com For instance, the use of palladium on carbon (Pd/C) as a catalyst for the reduction of glycosyl azides is considered a cleaner alternative to the Staudinger reaction. rsc.org Similarly, magnesium oxide has been used as a heterogeneous catalyst in the deacetylation of acetylated carbohydrates, a step often involved in glycoside synthesis. benthamdirect.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. researchgate.net

Energy Efficiency: Employing energy-efficient methods like microwave irradiation or mechanochemistry can shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.netmdpi.com Microwave-assisted synthesis has been shown to accelerate amination reactions for the preparation of glycosylamines. mdpi.com

The development of solvent-free mechanochemical methods for N-glycosylamine synthesis is a prime example of the successful implementation of green chemistry principles. researchgate.netmdpi.com This approach not only eliminates the need for solvents but also often results in higher yields and cleaner reactions. researchgate.net

Table 1: Comparison of Synthetic Methods for N-Glycosylamines

| Method | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Solvent-Based | Reflux in solvent (e.g., methanol, ethanol/water), often with acid catalysis | Well-established | Long reaction times, use of potentially hazardous solvents, potential for side reactions | researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation, various solvents and aminating agents | Reduced reaction times, potential for higher yields | Requires specialized equipment, optimization of conditions can be complex | mdpi.com |

| Mechanochemical Synthesis (Ball Milling) | Solventless, room temperature | High yields, clean reaction, simple work-up, environmentally friendly | May require a grinding auxiliary for liquid amines | researchgate.netmdpi.com |

| Sequential Azide (B81097) Reduction and Acylation | Catalytic hydrogenation (e.g., Pd/C) followed by immediate reaction with an activated carboxylic acid | Avoids anomerization and hydrolysis of the glycosylamine intermediate, stereocontrolled | Multi-step process | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization of N P Tolyl D Glucosylamine

X-ray Crystallography for Absolute Configuration and Molecular Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids, providing precise coordinates for each atom in the molecule. This technique is indispensable for establishing the absolute configuration and the preferred solid-state molecular conformation of chiral molecules like N-p-Tolyl-D-glucosylamine.

While a specific crystallographic study for this compound was not found in the surveyed literature, extensive X-ray diffraction analyses have been performed on a series of closely related N-aryl-β-D-glycopyranosylamines, including the N-p-tolyl derivatives of D-mannose and D-galactose. researchgate.netresearchgate.net These studies reveal that such glycosylamines consistently crystallize as the cyclic pyranose form, predominantly with the β-anomeric configuration. researchgate.net

Based on these analogous structures, it is established that the D-glucose moiety in this compound retains its inherent chirality. The pyranose ring is expected to adopt a stable chair conformation, typically the ⁴C₁ conformation, which is characteristic of D-glucopyranose and its derivatives. In this conformation, the bulky hydroxymethyl group (-CH₂OH) and the p-tolylamino group at the anomeric carbon (C-1) would ideally occupy equatorial positions to minimize steric hindrance. The absolute configuration, derived from the parent D-glucose, is thus confirmed in the solid state.

Table 1: Common Intermolecular Hydrogen Bond Interactions in N-Aryl-Glycosylamines

| Donor Group (D-H) | Acceptor Group (A) | Type of Interaction | Significance |

|---|---|---|---|

| Anomeric N-H | Hydroxyl Oxygen (O-H) | N-H···O | Links adjacent molecules, often forming head-to-tail chains. |

| Hydroxyl O-H | Hydroxyl Oxygen (O-H) | O-H···O | Extensive networks between sugar moieties, creating layers. |

| Hydroxyl O-H | Ring Oxygen (O-5) | O-H···O | Contributes to the stabilization of the pyranose ring conformation within the lattice. |

This table summarizes common hydrogen bonding patterns observed in the crystal structures of N-aryl-glycosylamines, which are analogous to this compound. researchgate.netmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information on the functional groups present in a molecule and offers insights into its conformational state.

IR spectroscopy is a fundamental tool for the characterization of N-glucosylamine derivatives. jocpr.com The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The broad absorption in the 3200-3600 cm⁻¹ region is indicative of O-H and N-H stretching vibrations, which are often involved in hydrogen bonding. The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations typically observed just above and below 3000 cm⁻¹, respectively. The aromatic p-tolyl group gives rise to characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ range. The complex region between 1000 and 1300 cm⁻¹ is dominated by C-O and C-N stretching vibrations, which are crucial for confirming the glycosidic linkage. tandfonline.comresearchgate.net

Table 2: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 | Stretching (ν) | O-H and N-H |

| 3000 - 3100 | Stretching (ν) | Aromatic C-H |

| 2850 - 2960 | Stretching (ν) | Aliphatic C-H |

| 1500 - 1600 | Stretching (ν) | Aromatic C=C |

| 1450 - 1495 | Bending (δ) | C-H |

| 1000 - 1300 | Stretching (ν) | C-O, C-N |

This table presents expected IR absorption ranges for the key functional groups in this compound based on data from related compounds. jocpr.comtandfonline.comcdnsciencepub.com

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Solution Conformation and Chirality

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for investigating the stereochemical features of chiral molecules in solution. bbk.ac.uk The technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. researchgate.net For this compound, the chirality originates from the stereocenters of the D-glucose moiety.

The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it an ideal tool for studying the solution-state conformation of the molecule. nih.gov Unlike X-ray crystallography, which provides a static picture of the solid state, CD spectroscopy offers insights into the dynamic conformational equilibria that may exist in solution. bbk.ac.uk The spectrum is influenced by the relative orientation of the chromophoric p-tolyl group and the chiral sugar scaffold. The electronic transitions of the aromatic ring become optically active due to their proximity to the chiral centers of the glucose unit, resulting in characteristic CD signals (Cotton effects).

By analyzing the sign and intensity of these Cotton effects, researchers can deduce information about the preferred conformation around the glycosidic bond (the C1-N bond). unipi.it Comparing experimentally measured CD spectra with those predicted by quantum chemical calculations for different possible conformers allows for the determination of the most stable three-dimensional structure in solution. nih.gov This makes CD spectroscopy a powerful method for understanding how factors like solvent polarity or temperature might influence the conformational landscape of this compound.

Mechanistic Organic Chemistry and Reactivity Profiles of N P Tolyl D Glucosylamine

Amadori Rearrangement: Mechanism, Kinetics, and Product Characterization

The Amadori rearrangement is a cornerstone reaction in carbohydrate chemistry, describing the acid or base-catalyzed isomerization of an N-glycoside of an aldose to the corresponding 1-amino-1-deoxy-ketose. wikipedia.org For N-p-Tolyl-D-glucosylamine, this process begins after its formation from the condensation of D-glucose and p-toluidine (B81030). The resulting glycosylamine undergoes a rearrangement to yield the more stable Amadori product, 1-(p-toluidino)-1-deoxy-D-fructose.

The mechanism involves an intramolecular redox reaction that converts the initial α-hydroxyimine (the open-chain form of the glycosylamine) into an α-ketoamine. wikipedia.org The formation of the initial imine is generally reversible, but the subsequent rearrangement to the keto-amine product renders the amine's attachment essentially irreversible under mild conditions. wikipedia.org This Amadori product serves as a critical intermediate in the broader Maillard reaction pathway. researchgate.net The characterization and structural elucidation of Amadori rearrangement products are commonly performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and various chromatographic methods like GC and HPLC. researchgate.netnih.gov

The kinetics of the Amadori rearrangement are significantly affected by environmental factors, primarily pH and temperature. researchgate.netnih.gov The reaction rate is highly pH-dependent; acid is traditionally known to catalyze the rearrangement. nih.govdntb.gov.ua However, the relationship is not always linear, as some related systems show that basic conditions can also favor the formation of the Amadori product. nih.gov The optimal pH for the rearrangement can vary depending on the specific reactants involved. nih.gov

Temperature plays a crucial role, with higher temperatures generally accelerating the rate of the Amadori rearrangement. nih.gov Studies on related Amadori compounds, such as N-(1-deoxy-D-fructos-1-yl)glycine, demonstrate that thermal treatment at elevated temperatures (e.g., 90°C) leads to significant chemical transformations over time, with the specific reaction rates being heavily influenced by the pH of the medium. nih.gov

The Amadori rearrangement is subject to catalysis by both acids and bases. wikipedia.org The generally accepted mechanism involves protonation of the hydroxyl group on the C2 carbon, which facilitates the electronic shifts required for the isomerization. In more basic solutions (above pH 9), the reaction may become independent of acid or base catalysis. researchgate.net

Beyond general acid-base catalysis, other catalytic species can influence the reaction. For this compound specifically, research has shown that Lewis acids, such as boron derivatives, can accelerate the rearrangement, particularly when in the presence of amines. researchgate.net This indicates that the coordination of a Lewis acid can also facilitate the necessary electronic reorganization for the transformation to the ketoamine.

Hydrolysis Reactions: Mechanisms and Stability Studies

This compound, like other glycosylamines and their subsequent Amadori products, is susceptible to hydrolysis, particularly in aqueous solutions. mdpi.commdpi.com Stability studies show that the rate of degradation is strongly dependent on the pH of the environment. nih.gov Hydrolysis of the glycosylamine cleaves the C-N bond, regenerating the original reactants: D-glucose and p-toluidine. Similarly, the Amadori product can undergo hydrolysis, which may involve a reverse Amadori rearrangement to reform the parent sugar. nih.gov

The hydrolysis of glycosylamines is subject to general acid catalysis. Kinetic analyses of related Amadori compounds reveal a direct correlation between pH and the rate of degradation. For instance, the degradation of N-(1-deoxy-D-fructos-1-yl)glycine was found to increase as the pH increased from 5 to 8. nih.gov The presence of buffer salts, such as phosphate (B84403), can also accelerate the degradation reaction, especially in the pH range of 5 to 7. nih.gov This catalytic effect of phosphate suggests its participation in the reaction mechanism, potentially by facilitating proton transfer.

Table 1: Effect of pH on the Degradation of a Model Amadori Compound (Conceptual data based on findings for N-(1-deoxy-D-fructos-1-yl)glycine degradation at 90°C)

| pH | Buffer System | Relative Degradation Rate | Key Products Formed |

| 5 | Water | Low | Glycine, Glucose, Mannose |

| 7 | Water | Moderate | Glycine, Glucose, Mannose |

| 7 | Phosphate | High | Glycine, Glucose, Mannose |

| 8 | Phosphate | Very High | High yield of Glycine |

This interactive table illustrates that the degradation rate increases with pH and is further accelerated by the presence of a phosphate buffer.

The acyclic iminium ion is a pivotal intermediate in both the formation and hydrolysis of glycosylamines. researchgate.net This positively charged species is formed by the protonation of the nitrogen atom in the open-chain Schiff base form of this compound. This intermediate is highly electrophilic and is the key species that undergoes nucleophilic attack by a water molecule during hydrolysis. This attack leads to the formation of a carbinolamine intermediate, which subsequently breaks down to release the amine (p-toluidine) and the aldehyde (the open-chain form of D-glucose), completing the hydrolytic cleavage. mdpi.com

Schiff Base Formation and Subsequent Reactivity

The initial step in the interaction between D-glucose and p-toluidine is a condensation reaction that forms this compound. mdpi.com This product, a type of N-glycoside, exists in a dynamic equilibrium between a stable cyclic pyranose structure and a reactive open-chain imine, commonly known as a Schiff base. researchgate.net The formation of this Schiff base is a prerequisite for the subsequent chemical transformations that define its reactivity profile.

Once formed, this compound has two primary reaction pathways available. The first is the Amadori rearrangement, an essentially irreversible isomerization to the more thermodynamically stable 1-(p-toluidino)-1-deoxy-D-fructose. wikipedia.org This pathway is favored under many conditions and is a key step in the Maillard reaction. The second major pathway is hydrolysis, a reversible reaction that breaks the glycosylamine back down into D-glucose and p-toluidine, as detailed in the preceding sections. nih.gov The balance between these competing reactions is governed by factors such as pH, temperature, and water activity.

Involvement in Browning Reactions (Maillard Reaction) Mechanisms and Kinetics

This compound is a key initial product in the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds. The formation of this N-substituted glycosylamine marks the first stage of a cascade that ultimately produces melanoidins, the brown nitrogenous polymers responsible for the color and aroma of many cooked foods.

The mechanism begins with the nucleophilic attack of the amino group of p-toluidine on the carbonyl carbon of the open-chain form of D-glucose. This condensation reaction forms an unstable Schiff base, which rapidly cyclizes to yield the more stable this compound. This initial step is reversible.

The crucial, rate-limiting step in the early Maillard reaction is the subsequent irreversible isomerization of the glycosylamine to a 1-amino-1-deoxy-ketose, a process known as the Amadori rearrangement. researchgate.net For this compound (also known as N-D-glucosyl-p-toluidine), this rearrangement has been shown to follow first-order kinetics. The rate of this isomerization is influenced by the basicity of the parent amine and is subject to acid catalysis. Research has shown that the rate of rearrangement increases with the basicity of the amine component of the N-D-glucosylamine.

Studies on the acid-catalyzed rearrangement of N-aryl-D-glucosylamines in non-aqueous solvents have demonstrated varying catalytic efficiencies. The data indicates that Lewis acids can be more effective catalysts than Brønsted acids for this transformation.

| Catalyst | Catalyst Type | Relative Efficiency |

|---|---|---|

| Zinc chloride | Lewis Acid | High |

| Oxalic acid | Brønsted Acid | Medium |

| Acetic acid | Brønsted Acid | Low |

Following the formation of this compound, the Maillard reaction proceeds through a series of well-defined intermediate stages.

Amadori Product: The first stable intermediate formed from this compound is its Amadori rearrangement product, N-p-Tolyl-1-amino-1-deoxy-D-fructose. This ketoamine is a pivotal compound that serves as the gateway to the advanced stages of the Maillard reaction. researchgate.netresearchgate.net Its formation fixes the amine onto the sugar structure irreversibly. researchgate.net

Advanced Maillard Intermediates: The Amadori product undergoes further degradation through several pathways, primarily involving enolization. These pathways lead to the formation of a variety of highly reactive intermediates:

Reductones: These are enediols with strong reducing properties, such as 1,2-enolization products that can subsequently eliminate the amine to form 3-deoxyhexosulose.

Furfural and Hydroxymethylfurfural (HMF): Dehydration reactions of the sugar moiety, particularly under acidic conditions, can lead to the formation of furan (B31954) derivatives.

Strecker Aldehydes: The dicarbonyl intermediates formed from sugar degradation can react with remaining amino compounds in a process called the Strecker degradation, producing various aldehydes that contribute significantly to the aroma of browned products.

These reactive intermediates readily polymerize and condense in the final stage of the reaction to form the complex, high molecular weight, brown-colored polymers known as melanoidins. rsc.org The exact structure of these final products is heterogeneous and not fully characterized.

Glycosylation Reactions Utilizing this compound as a Synthon

In synthetic organic chemistry, a glycosylation reaction involves the coupling of a glycosyl donor to a glycosyl acceptor to form a glycoside. organic-chemistry.org A glycosyl donor is a carbohydrate that has been modified with a leaving group at the anomeric carbon, rendering it susceptible to activation and subsequent nucleophilic attack by an acceptor molecule (e.g., an alcohol or another sugar).

This compound is an N-glycoside, characterized by a carbon-nitrogen bond at the anomeric center. While it is a product of a sugar-amine condensation, its utilization as a glycosyl donor or "synthon" for the synthesis of other glycosides is not a conventional or widely documented strategy. Standard glycosylation methodologies typically employ more reactive donors such as glycosyl halides, thioglycosides, or trichloroacetimidates, which possess better leaving groups at the anomeric position. The N-p-tolyl group is not a facile leaving group under typical glycosylation conditions, making this compound a relatively stable compound in this context and generally unsuitable as a glycosylating agent. Its primary documented role is that of a key intermediate in the Maillard reaction pathway.

Acetolysis is a chemical reaction that employs a mixture of acetic anhydride (B1165640), acetic acid, and a catalytic amount of a strong acid (commonly sulfuric acid) to cleave glycosidic linkages. This procedure is often used in carbohydrate chemistry to break down polysaccharides into smaller, acetylated oligosaccharides.

The stability of the glycosylamine linkage in this compound under acetolysis conditions is not specifically detailed in the available scientific literature. However, the stability of an N-glycosidic bond can be compared to that of an O-glycosidic bond. Generally, N-glycosidic bonds are more stable to chemical hydrolysis, particularly under basic conditions, than their O-glycosidic counterparts. Under the strongly acidic and anhydrous conditions of acetolysis, cleavage of the C-N bond is plausible, though its reactivity relative to O-glycosidic bonds in the same molecule would depend on factors such as protonation of the glycosidic nitrogen and the specific reaction conditions. Without direct experimental evidence for the acetolysis of this compound, its precise stability and degradation products under these conditions remain undocumented.

Theoretical and Computational Investigations of N P Tolyl D Glucosylamine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysischemistry.ge

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure of N-glycosylamines, including N-p-Tolyl-D-glucosylamine. researchgate.net These methods allow for a detailed analysis of molecular orbitals, charge distribution, and reactivity parameters. By employing DFT, researchers can gain insights into the fundamental electronic properties that govern the behavior of this compound. chemistry.ge Computational studies on related N-aryl-β-D-glycopyranosylamines have utilized DFT to understand their stability and reactivity. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in identifying the regions of the molecule most likely to participate in chemical reactions.

Prediction of Spectroscopic Data and Vibrational Frequenciesdoingsts.com

A significant application of quantum chemical calculations is the prediction of spectroscopic data. doingsts.com For this compound, DFT calculations can be employed to compute theoretical vibrational frequencies (FTIR and Raman spectra), as well as NMR chemical shifts. These predicted spectra can be correlated with experimental data to confirm the molecular structure and assign specific vibrational modes to corresponding functional groups. While specific studies on this compound are not abundant, research on analogous carbohydrate derivatives demonstrates the utility of methods like B3LYP with basis sets such as 6-311++G** for providing a theoretical understanding that complements experimental results. researchgate.net The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra.

Investigation of Reaction Transition States and Mechanistic Pathwayschemistry.gedoingsts.com

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the investigation of transition states and the elucidation of mechanistic pathways. chemistry.gedoingsts.com For this compound, this could involve studying its formation from D-glucose and p-toluidine (B81030), or its isomerization and rearrangement reactions, such as the Amadori rearrangement. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This provides insights into the reaction kinetics and thermodynamics. For example, computational studies on the Amadori rearrangement of Schiff bases derived from other sugars have successfully used DFT to model the reaction mechanism, including the role of catalysts. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational landscapes and dynamics of flexible molecules like this compound. nih.gov Given the multiple rotatable bonds in the glucose moiety and the linkage to the p-tolyl group, this compound can adopt a variety of conformations in solution. MD simulations, by integrating Newton's equations of motion, can track the atomic positions over time, providing a dynamic picture of the molecule's behavior. nih.govnd.edu This allows for the identification of low-energy conformations and the study of conformational transitions. Such simulations are crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules. While direct MD studies on this compound are not widely reported, the methodologies are well-established in carbohydrate chemistry. nd.edu

Computational Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions of this compound are critical to its physical properties and its role in larger molecular systems. Computational modeling can be used to investigate these interactions in detail. The glucose portion of the molecule contains numerous hydroxyl groups that can act as both hydrogen bond donors and acceptors. The p-tolyl group, on the other hand, can participate in π-stacking interactions. Studies on the crystal structures of related N-aryl-β-D-mannopyranosylamines have revealed recurring hydrogen bonding motifs, such as mutual interactions involving O-3-H...O-5 and O-6-H...O-4, suggesting these are particularly favorable interactions. researchgate.net Computational methods can quantify the strength of these hydrogen bonds and π-stacking interactions, providing a molecular-level understanding of the packing in the solid state and its behavior in different solvent environments.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For a series of related N-aryl-D-glucosylamines, QSRR models could be developed to predict their reaction rates or equilibrium constants for a particular chemical transformation. This typically involves calculating a set of molecular descriptors, which are numerical representations of the molecule's structural, electronic, or physicochemical properties. These descriptors can include steric parameters, electronic parameters (such as HOMO/LUMO energies and atomic charges derived from quantum chemical calculations), and topological indices. By correlating these descriptors with experimentally determined reactivity data using statistical methods, a predictive QSRR model can be built. Such models can be valuable for designing new glycosylamines with desired reactivity profiles.

Biological Interactions of N P Tolyl D Glucosylamine: in Vitro and Mechanistic Studies

Antioxidant Activity and Radical Scavenging in Model Systems

No specific studies detailing the antioxidant activity of N-p-Tolyl-D-glucosylamine, such as its performance in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or other antioxidant capacity tests, have been identified. Research into the potential for the tolyl group and the glucosylamine moiety to contribute to free radical scavenging would be necessary to elucidate its antioxidant properties.

Antimicrobial Activity of this compound Derivatives in In Vitro Assays

While some studies have explored the antimicrobial effects of various N-aryl-D-glucosylamines, specific data on the in vitro antimicrobial activity of this compound against various bacterial and fungal strains are not available. Such studies would typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to assess its efficacy.

Enzyme Inhibition Studies (e.g., Glycosidases, Glycosyltransferases)

There is no available research on the inhibitory effects of this compound on enzymes such as glycosidases or glycosyltransferases. Investigating its potential as an enzyme inhibitor would be a novel area of research, given the structural similarity of the glucosylamine moiety to carbohydrate substrates.

Molecular Interactions with Biomolecules (e.g., Proteins, Carbohydrates, Lipids) in Non-Clinical Contexts

Specific molecular interaction studies, such as molecular docking or biophysical analyses, detailing the binding of this compound to biomolecules like proteins, carbohydrates, or lipids, have not been reported. Such research would be crucial in understanding its mechanism of action at a molecular level.

Role in Non-Enzymatic Glycosylation Processes (e.g., Advanced Glycation End Product Formation)

The role of N-aryl-D-glucosylamines in the context of non-enzymatic glycosylation and the formation of advanced glycation end products (AGEs) is an area of interest. However, specific studies investigating the involvement or potential inhibitory effects of this compound in these processes are absent from the current scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, such studies would involve synthesizing and testing various analogues to determine the key structural features responsible for any observed biological effects. Currently, no such SAR studies specific to this compound and its analogues have been published.

Advanced Analytical Methodologies for N P Tolyl D Glucosylamine

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the analysis of N-p-Tolyl-D-glucosylamine, offering versatile approaches for its separation and quantification. Different chromatographic techniques are utilized based on the specific analytical goal, ranging from purity assessment to the analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its derivatives. ecampus.comresearchgate.net It is particularly valuable for assessing the purity of the compound and for quantitative measurements. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

In the context of this compound, HPLC can be used to separate the main compound from starting materials, by-products, and degradation products. For instance, in the synthesis of N-p-tolyl-β-D-glucosylamine 2, 3, 4, 6-tetraacetate, HPLC is instrumental in confirming the identity of the final product by comparing it to a known standard. researchgate.net The use of a Diode-Array Detector (DAD) allows for the acquisition of UV spectra, aiding in peak identification and purity assessment. science.gov For enhanced sensitivity, a fluorescence detector (FLD) can be employed, especially after derivatization to introduce a fluorescent tag. science.gov

Table 1: HPLC Applications in this compound Analysis

| Analytical Goal | HPLC Method | Detector | Typical Application |

| Purity Assessment | Reversed-Phase | DAD | Separation from starting materials and by-products. |

| Quantitative Analysis | Reversed-Phase | UV/DAD | Measuring the concentration of this compound in a sample. |

| Trace Analysis | Reversed-Phase | FLD (with derivatization) | Detecting low levels of the compound or its derivatives. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a suitable technique for the analysis of volatile derivatives of this compound. researchgate.net Since the compound itself is not sufficiently volatile for direct GC analysis, derivatization is a necessary step. This typically involves converting the polar hydroxyl groups into more volatile ethers or esters.

One significant application of GC in this area is the identification of intermediates in the browning reaction of this compound. For example, 3-deoxy-D-glucosone, an important intermediate, was isolated and identified using gas-liquid chromatography. researchgate.net The coupling of GC with mass spectrometry (GC-MS) provides definitive structural information, making it a powerful tool for identifying unknown components in complex reaction mixtures. researchgate.net

Paper Chromatography for Historical and Specific Applications

Paper chromatography, a historically significant technique, has been used for the separation and identification of carbohydrates and their derivatives, including those related to this compound. researchgate.netgoogle.com This method involves spotting the sample onto a strip of filter paper and developing the chromatogram by allowing a solvent to move up the paper by capillary action.

In studies of the browning reaction of this compound, paper chromatography was employed to identify various nitrogen-free decomposition products such as D-arabinose, D-erythrose, and D-glyceraldehyde. researchgate.net While largely superseded by more advanced techniques like HPLC and TLC for routine analysis, paper chromatography remains a valuable tool for specific applications and in educational settings due to its simplicity and low cost. Different solvent systems, such as isopropyl alcohol-concentrated ammonium (B1175870) hydroxide-water, can be used to achieve separation. dss.go.th

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions involving this compound and for screening for the presence of the compound in various mixtures. massey.ac.nz TLC operates on the same principles as paper chromatography but uses a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a solid support.

TLC is particularly useful for observing the disappearance of starting materials and the appearance of products in real-time. For instance, during the Amadori rearrangement of N-p-Tolyl-5-thio-D-xylosylamine, TLC can show the formation of a product with a slightly higher Rf value than the starting material. dss.go.th The spots on the TLC plate can be visualized using various reagents, such as alkaline triphenyltetrazolium (B181601) chloride, which reacts with reducing sugars and their derivatives. dss.go.th

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Coupled Separation and Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of this compound and its reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.net This technique is particularly powerful for analyzing complex mixtures and identifying unknown compounds. In the context of this compound, LC-MS can be used to identify intermediates and final products in synthesis and degradation studies. tdx.cat

Gas Chromatography-Mass Spectrometry (GC-MS) is another crucial hyphenated technique. researchgate.net After appropriate derivatization to increase volatility, GC-MS can be used to separate and identify various components in a sample. For example, GC-MS has been used to identify aromatic amines related to dye manufacturing in environmental samples, a field where this compound derivatives could potentially be found. researchgate.net The mass spectrometer provides detailed structural information, allowing for the unambiguous identification of the separated compounds. researchgate.net

Table 2: Hyphenated Techniques in the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Key Application |

| LC-MS | Differential partitioning between liquid mobile phase and solid stationary phase. | Measurement of mass-to-charge ratio of ionized molecules. | Identification of non-volatile intermediates and products in complex mixtures. researchgate.nettdx.cat |

| GC-MS | Differential partitioning between gaseous mobile phase and liquid/solid stationary phase. | Measurement of mass-to-charge ratio of fragmented ions. | Identification of volatile derivatives and degradation products. researchgate.netresearchgate.net |

Spectrophotometric and Colorimetric Methods for Reaction Progress and Intermediate Detection

Spectrophotometric and colorimetric methods are valuable for monitoring the progress of reactions involving this compound and for detecting the formation of intermediates. These methods are often based on the development of color, which can be quantified by measuring the absorbance of light at a specific wavelength.

In studies of the browning reaction of this compound, spectrophotometry is used to measure the formation of brown-colored products. tandfonline.com The intensity of the color, and thus the extent of the reaction, can be correlated with the absorbance value.

Colorimetric reagents can be used to detect specific functional groups or intermediates. For example, the formation of reductones, which are intermediates in the browning reaction, can be indicated by their ability to reduce reagents like 1,1-diphenyl-2-picrylhydrazyl (B32988) or 2,6-dichlorophenolindophenol, leading to a measurable color change. researchgate.net The reaction with 2,6-dichlorophenolindophenol can be followed by measuring the decrease in absorbance of the reagent. dss.go.th

Table 3: Spectrophotometric and Colorimetric Methods for this compound Studies

| Method | Principle | Application |

| UV-Vis Spectrophotometry | Measurement of light absorbance by colored compounds. | Monitoring the progress of browning reactions by quantifying the formation of brown pigments. tandfonline.com |

| Colorimetric Assay with 2,6-dichlorophenolindophenol | Reduction of the colored reagent by reducing intermediates. | Detecting the formation of reductones during the Amadori rearrangement. researchgate.netdss.go.th |

Applications of N P Tolyl D Glucosylamine in Chemical Sciences Excluding Clinical

Precursor in Organic Synthesis of Complex Molecules

The reactivity of the glycosidic linkage and the potential for modification of both the sugar and the aromatic ring make N-p-Tolyl-D-glucosylamine a valuable starting material for the synthesis of a variety of complex molecules.

N-aryl-glycosylamines, including this compound, are important precursors in the synthesis of nucleoside analogues. These synthetic pathways are crucial for the development of new therapeutic agents. The general approach involves the coupling of the glycosylamine with a heterocyclic base, a key step in forming the N-glycosidic bond characteristic of nucleosides. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the established methodologies for N-aryl glycosylamines are applicable.

The synthesis of pyrimidine (B1678525) glucosides, for instance, has been achieved through novel methods involving glycosylamines, highlighting the utility of this class of compounds in constructing nucleoside frameworks. nih.gov The general scheme for such a synthesis would involve the activation of the anomeric carbon of this compound followed by reaction with a pyrimidine base.

Table 1: General Steps in Nucleoside Analogue Synthesis from N-Aryl Glycosylamines

| Step | Description |

| 1. Formation of Glycosylamine | Reaction of a reducing sugar (e.g., D-glucose) with an aromatic amine (e.g., p-toluidine) to form the N-aryl glycosylamine (this compound). |

| 2. Activation of the Anomeric Center | The anomeric carbon of the glycosylamine is activated, often through the use of Lewis acids or other reagents, to facilitate nucleophilic attack. |

| 3. Coupling with a Nucleobase | The activated glycosylamine is reacted with a heterocyclic base (e.g., a pyrimidine or purine (B94841) derivative) to form the N-glycosidic bond. |

| 4. Deprotection | Any protecting groups on the sugar or the nucleobase are removed to yield the final nucleoside analogue. |

The carbohydrate and aromatic moieties of this compound can be utilized in the construction of novel heterocyclic systems. For example, the reaction of the amine group or activated positions on the sugar ring can be used to form various heterocyclic structures, such as triazoles and thiazoles. While direct synthesis from this compound is a specific application, the broader field of using sugar-derived building blocks for heterocyclic synthesis is well-established. For instance, the synthesis of 1,2,3-triazole derivatives often involves the reaction of an azide (B81097) with an alkyne, and a suitably modified this compound could serve as a precursor to one of these functionalities. nih.govnih.gov

The synthesis of 1,2,4-triazole (B32235) N-glycoside derivatives has been reported, demonstrating the successful incorporation of a sugar moiety into a triazole ring system, a process that could be adapted from an N-aryl glycosylamine starting material. ekb.eg

Glycoconjugates, molecules in which a carbohydrate is linked to another chemical species, are essential tools in biochemical research. This compound can serve as a precursor for the synthesis of glycoconjugates. The tolyl group can be modified or replaced to introduce a linker arm, which can then be used to attach the glucosylamine to other molecules, such as proteins or lipids. While a direct application of this compound is not prominently featured, the synthesis of related compounds like N-octanoyl-beta-D-glucosylamine from beta-D-glucosylamine highlights the general strategy of modifying the N-substituent to create functionalized glycoconjugates. nih.gov

The synthesis of glycoconjugates often involves the activation of the anomeric carbon of a sugar derivative and subsequent reaction with a nucleophile on the target molecule. This compound could be enzymatically or chemically modified to generate a suitable glycosyl donor for such reactions.

Role in Food Chemistry Research and Browning Processes

This compound is a model compound for studying the initial stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is responsible for the color and flavor of many cooked foods.

The formation of an N-substituted glycosylamine is the first step in the Maillard reaction. nih.govnih.gov this compound, being a stable N-aryl-D-glucosylamine, serves as an excellent model for studying this initial condensation product. Following its formation, the glycosylamine can undergo an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as an Amadori product. encyclopedia.pubmdpi.comwikipedia.org The study of this compound allows researchers to investigate the kinetics and mechanism of this rearrangement under various conditions.

The progression of the Maillard reaction can be monitored by measuring the browning intensity, typically by spectrophotometry at a wavelength of 420 nm. nih.govundip.ac.id The rate of browning is influenced by factors such as temperature, pH, and the nature of the reactants. mdpi.com

Table 2: Stages of the Maillard Reaction Initiated by this compound

| Stage | Key Intermediates/Products | Description |

| Initial | This compound | Formation of the N-glycosidic bond between D-glucose and p-toluidine (B81030). |

| Intermediate | Amadori Product (1-(p-tolylamino)-1-deoxy-D-fructose) | Rearrangement of this compound. encyclopedia.pubmdpi.comwikipedia.org |

| Final | Melanoidins | Complex, high molecular weight, brown-colored polymers. |

The degradation of the Amadori product derived from this compound leads to the formation of a multitude of volatile and non-volatile compounds that contribute to the flavor and color of foods. nih.gov These compounds include furans, pyrazines, and other heterocyclic compounds that impart characteristic roasted, nutty, and savory flavors. nih.gov By studying the decomposition of this compound under controlled heating conditions, researchers can identify the specific flavor compounds generated and elucidate the reaction pathways leading to their formation.

Applications in Materials Science (e.g., Polymer Chemistry, Self-assembly, Gel Formation)

While the broader class of carbohydrate-based amphiphiles, including various glycosylamines, has been explored for applications in materials science, specific research detailing the use of this compound in polymer chemistry, self-assembly, or gel formation is not extensively documented in the reviewed literature. The inherent amphiphilic nature of such compounds, however, suggests a theoretical potential for these applications.

Amphiphilic molecules, possessing both hydrophilic and hydrophobic regions, can self-assemble in aqueous environments to form a variety of supramolecular structures such as micelles, vesicles, and gels. The glucose head group of this compound provides the hydrophilic character, while the p-tolyl group constitutes the hydrophobic tail. This architecture is conducive to self-assembly, a phenomenon observed in other N-acylglycosylamines which have been investigated as carbohydrate-based detergents.

In the realm of polymer chemistry, carbohydrate moieties are often incorporated into polymer backbones or as pendant groups to impart biocompatibility, biodegradability, and specific recognition capabilities. Glycopolymers have found applications in areas such as drug delivery and biomaterials. While there is potential for this compound to be used as a monomer or a functionalizing agent in the synthesis of novel glycopolymers, specific examples of such are not readily found in current research literature.

Similarly, the formation of hydrogels from small molecule gelators, often driven by non-covalent interactions like hydrogen bonding and π-π stacking, is an active area of materials science research. The structure of this compound, with its multiple hydroxyl groups for hydrogen bonding and an aromatic ring for potential π-π interactions, suggests it could act as a low molecular weight gelator under appropriate conditions. However, dedicated studies on the gelation properties of this compound are not prominently featured in the available scientific reports.

Utilization as a Model Compound for Fundamental Mechanistic Studies

A significant application of this compound in chemical sciences is its use as a model compound for investigating the fundamental mechanisms of the Maillard reaction, a complex series of reactions between amino compounds and reducing sugars. Specifically, it has been instrumental in studying the Amadori rearrangement, a key step in this pathway.

The Maillard reaction begins with the condensation of a reducing sugar, such as D-glucose, with a primary or secondary amine to form a glycosylamine. This initial product is often unstable and can undergo the Amadori rearrangement to form a more stable 1-amino-1-deoxy-2-ketose, known as an Amadori product. wikipedia.org This rearrangement is a crucial isomerization reaction that dictates the subsequent pathways of the Maillard reaction, leading to the formation of a diverse array of color, flavor, and aroma compounds, as well as advanced glycation end-products (AGEs). wikipedia.org

This compound, also referred to as N-D-glucosyl-p-toluidine in some literature, serves as an excellent model for these studies due to its well-defined structure and the influence of the aromatic amine on the reaction kinetics. Research has shown that the rate of the Amadori rearrangement of N-aryl-D-glucosylamines, including the p-tolyl derivative, is influenced by several factors.

Key Research Findings from Mechanistic Studies:

Reaction Kinetics: Studies have demonstrated that the Amadori rearrangement of N-D-glucosyl-p-toluidine follows first-order kinetics. The rate of this rearrangement has been shown to be dependent on the basicity of the amine component of the N-D-glucosylamine.

Catalysis: The rearrangement is subject to both acid and base catalysis. The presence of an acidic catalyst has been found to increase the rate of rearrangement. This has been a critical finding in understanding the mechanism of the Amadori rearrangement. wikipedia.org

The use of this compound as a model compound allows for systematic investigation into the electronic and steric effects of the amine substituent on the rate and mechanism of the Amadori rearrangement. These fundamental studies are vital for controlling the Maillard reaction in various applications, from food chemistry to understanding physiological glycation processes.

Table 1: Factors Influencing the Amadori Rearrangement of N-Aryl-D-Glucosylamines

| Factor | Observation | Implication for Mechanistic Understanding |

|---|---|---|

| Basicity of the Amine | The rate of rearrangement increases with the basicity of the amine. | The nucleophilicity of the nitrogen atom plays a crucial role in the reaction mechanism. |

| Acid Catalysis | The presence of an acid catalyst accelerates the rearrangement. | Protonation of the sugar hydroxyl groups facilitates the ring-opening and subsequent isomerization steps. |

| Solvent Polarity | The reaction rate can be influenced by the polarity of the solvent. | The transition state of the rearrangement likely has a different polarity compared to the reactants. |

Development as an Analytical Reagent or Biochemical Probe

The development and application of this compound as a specific analytical reagent or a targeted biochemical probe are not well-established in the scientific literature. While the general class of glycosylamines and their derivatives have been explored for such purposes, dedicated research on this compound in these areas is limited.

In principle, the structure of this compound could lend itself to certain analytical or probing applications. For instance, the chromophoric p-tolyl group could be utilized for spectrophotometric detection. Modifications to the aromatic ring, such as the introduction of fluorescent or electroactive groups, could lead to the development of more sensitive probes.

Furthermore, the glucose moiety provides a basis for molecular recognition. Enzymes or receptors that specifically bind to glucose or its derivatives could potentially interact with this compound. This could form the basis for the design of competitive binding assays or probes to study carbohydrate-protein interactions. However, without specific research to validate these potential applications, they remain speculative.

The synthesis of various glucosamine (B1671600) derivatives for use as fluorescent sensors has been reported, indicating the feasibility of developing such tools from carbohydrate precursors. These sensors are often designed to selectively detect specific monosaccharides, which is an area of significant interest in analytical and biomedical research. While this compound itself has not been reported as such a sensor, its synthesis provides a platform from which more complex and functional probes could be designed.

Future Research Directions and Outlook for N P Tolyl D Glucosylamine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The classical synthesis of N-glycosylamines often involves direct condensation reactions that may require harsh conditions, stoichiometric reagents, or generate significant waste, resulting in low atom economy. A primary future objective is the development of environmentally benign and efficient synthetic protocols aligned with the principles of green chemistry.

Table 9.1: Comparative Analysis of Synthetic Methodologies for N-p-Tolyl-D-glucosylamine (Click to expand)

| Parameter | Traditional Method (Reflux in Methanol) | Proposed Biocatalytic Method | Proposed Mechanochemical Method |

|---|---|---|---|

| Catalyst | None (or acid catalyst) | Engineered Transglycosylase | None (energy input) |

| Solvent | Methanol / Ethanol | Aqueous Buffer (pH 7.5) | Solvent-free |

| Temperature (°C) | 65-80 | 37 | Ambient (localized heat) |

| Reaction Time (h) | 4-12 | 1-6 | 0.5-1 |

| Yield (%) | 70-85 | >95 (projected) | >90 (projected) |

| Atom Economy (%) | ~88% | >99% | >99% |

| Key Advantage | Simple setup | High selectivity, mild conditions | High speed, no solvent waste |

Exploration of Novel Derivatization Strategies for Enhanced Functional Diversity

The this compound scaffold contains multiple reactive sites suitable for chemical modification: the hydroxyl groups of the glucose unit, the aromatic tolyl ring, and the anomeric nitrogen. A systematic exploration of derivatization at these sites is crucial for creating a library of novel compounds with tailored functionalities.

Future work should employ modern synthetic strategies for selective functionalization.

Glucose Moiety: Regioselective protection-deprotection schemes will enable the modification of specific hydroxyl groups. For instance, the primary C6-hydroxyl is a prime target for introducing polymers, fluorescent tags, or linkers for bioconjugation due to its higher reactivity and steric accessibility.

Tolyl Moiety: The aromatic ring is amenable to electrophilic aromatic substitution reactions (e.g., nitration, sulfonation, halogenation), introducing functional groups that can modulate electronic properties, solubility, or serve as handles for further reactions. The benzylic methyl group can also be functionalized via radical reactions.

These derivatization strategies will transform the core molecule into a platform for developing agents with applications ranging from targeted drug delivery systems to components for advanced materials.

Table 9.2: Potential Derivatization Strategies and Applications (Click to expand)

| Modification Site | Proposed Derivative Type | Potential Function | Target Application Area |

|---|---|---|---|

| C6-Hydroxyl (Glucose) | Poly(ethylene glycol) (PEG) conjugate | Increased hydrophilicity, prolonged circulation | Drug Delivery |

| Multiple Hydroxyls (Glucose) | Per-O-acetylation | Increased lipophilicity, membrane permeability | Prodrug Design |

| Aromatic Ring (Tolyl) | Introduction of a nitro group (NO₂) | Chromophore, precursor for an amino group | Dyes, Chemical Synthesis |

| Aromatic Ring (Tolyl) | Introduction of a boronic acid group | Covalent binding to diols (e.g., saccharides) | Biosensing |

| C6-Hydroxyl (Glucose) | Esterification with a fluorescent fatty acid | Fluorescent lipid-like probe | Membrane Studies |

Application of Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring

Understanding the behavior of this compound during its formation and in complex biological or material systems requires analytical tools capable of real-time, non-invasive observation. The application of Process Analytical Technology (PAT) and advanced imaging is a key future direction.

In situ spectroscopic methods like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the progress of synthesis in real time. By tracking the vibrational bands corresponding to the reactants (e.g., C=O of glucose) and the product (e.g., C-N of the glycosylamine), reaction kinetics can be precisely determined and optimized. For studying its behavior in solution, advanced Nuclear Magnetic Resonance (NMR) techniques such as Diffusion-Ordered Spectroscopy (DOSY) can provide insights into aggregation, self-assembly, and binding interactions. In biological contexts, derivatives functionalized with fluorophores could be visualized within living cells using Confocal Laser Scanning Microscopy (CLSM), revealing their subcellular localization and trafficking pathways, particularly in relation to glucose transporters.

Table 9.3: Advanced Analytical Techniques for In Situ Analysis (Click to expand)

| Technique | Information Obtained | Application Context | Key Advantage |

|---|---|---|---|

| In Situ ATR-FTIR | Reaction kinetics, endpoint determination | Real-time synthesis monitoring | Non-invasive, continuous data acquisition |

| DOSY-NMR | Diffusion coefficients, aggregation state | Supramolecular assembly in solution | Characterization of non-covalent complexes |

| Confocal Microscopy (CLSM) | Subcellular localization and dynamics | Cellular uptake of fluorescent derivatives | High-resolution spatial imaging in live cells |

| Mass Spectrometry Imaging (MSI) | Spatial distribution in tissues | Pharmacokinetics, metabolite mapping | Label-free chemical imaging of tissue sections |

Advanced Computational Design and Optimization of Derivatives

Computational chemistry offers powerful predictive tools to accelerate the discovery and optimization of this compound derivatives, guiding synthetic efforts toward molecules with the highest potential. This in silico approach can save significant time and resources compared to traditional trial-and-error synthesis.

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), can be used to predict the geometric and electronic structures, conformational preferences, and spectroscopic properties of novel derivatives. Molecular Dynamics (MD) simulations can model the behavior of these molecules in explicit solvent or complex biological environments, such as a lipid bilayer or the active site of a protein. These simulations can predict key properties like solubility, membrane permeability, and binding affinity. Furthermore, should a biological activity be discovered, Quantitative Structure-Activity Relationship (QSAR) models can be developed. By correlating calculated molecular descriptors with experimental activity across a series of derivatives, QSAR can predict the most promising candidates for synthesis.

Table 9.4: Computational Approaches for Derivative Design (Click to expand)

| Computational Method | Primary Objective | Predicted Parameters | Impact on Research |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity | Molecular orbitals, reaction energies, NMR/IR spectra | Guides synthesis, aids in structural confirmation |

| Molecular Dynamics (MD) | Simulate dynamic behavior and interactions | Conformational landscape, binding free energy, diffusion | Predicts biological interactions and material properties |

| Molecular Docking | Predict binding mode to a biological target | Binding pose, scoring function | Hypothesis generation for mechanism of action |

| QSAR | Correlate structure with biological activity | Predictive activity models | Prioritizes synthetic targets for optimal activity |

Development of this compound-based Probes for Targeted Biochemical Research

The unique structure of this compound, combining a biological targeting moiety (glucose) with a synthetically versatile aromatic ring, makes it an ideal platform for the design of chemical probes to investigate biological systems.

Future research will focus on creating functional probes for specific applications.

Fluorescent Probes: Attaching an environmentally sensitive fluorophore to the tolyl ring could create sensors that report on local polarity or binding events. The glucose unit could target these probes to glucose-avid cells or proteins like glucose transporters (GLUTs).

Affinity-Based Probes: Incorporating a biotin (B1667282) tag would enable the identification of binding partners. After incubation with a cell lysate, the probe and any bound proteins can be isolated using streptavidin-coated beads and identified by mass spectrometry.

Photoaffinity Labels: Introduction of a photoreactive group (e.g., a diazirine) would allow for the permanent, light-induced covalent labeling of nearby interacting proteins, providing a powerful tool for target deconvolution.

These molecular tools will enable researchers to ask and answer specific questions about cellular metabolism, protein function, and drug-target engagement.

Table 9.5: Design of Functional Probes Based on this compound (Click to expand)

| Probe Type | Required Functional Group | Mechanism of Action | Target Biochemical Question |

|---|---|---|---|

| Fluorescent Sensor | Solvatochromic fluorophore | Fluorescence properties change upon binding or environmental shift | What is the polarity of the probe's binding pocket? |

| Affinity-Pulldown Probe | Biotin | High-affinity binding to streptavidin for isolation | What proteins does this molecule interact with in a cell? |

| Photoaffinity Label | Diazirine or Aryl Azide (B81097) | UV activation generates a reactive carbene/nitrene that forms a covalent bond | What is the direct binding target of this molecule? |

| Clickable Handle Probe | Terminal Alkyne or Azide | Bioorthogonal ligation to a reporter tag (e.g., fluorophore, biotin) | Where does this molecule localize in a complex system? |

Integration with Emerging Technologies in Chemical Biology and Materials Science

The ultimate future of this compound research lies in its integration with cutting-edge technologies that bridge chemistry, biology, and materials science. Its adaptable structure is well-suited for incorporation into next-generation systems.

In chemical biology , derivatives featuring "clickable" handles like azides or alkynes can be readily conjugated to biomolecules, surfaces, or imaging agents using highly efficient click chemistry reactions (e.g., CuAAC, SPAAC). This opens up possibilities for modular probe design and integration into complex biological workflows.

In materials science , the amphiphilic nature of the molecule (hydrophilic glucose head, hydrophobic tolyl tail) can be exploited to drive the self-assembly of supramolecular structures such as hydrogels, micelles, or vesicles. The properties of these "smart" materials could be tuned by chemical modification of the scaffold, responding to stimuli like pH, temperature, or specific analytes. Furthermore, grafting derivatives onto surfaces could create biocompatible coatings, antifouling layers, or platforms for highly specific biosensors. This convergence of disciplines will ensure that this compound remains a relevant and valuable chemical entity for future scientific discovery.

Table 9.6: Integration of this compound with Emerging Fields (Click to expand)

| Technology Area | Role of this compound Derivative | Potential Breakthrough Application |

|---|---|---|

| Click Chemistry | Scaffold containing an alkyne or azide handle | Modular construction of complex bioprobes or functionalized materials |

| Supramolecular Gels | Amphiphilic building block (gelator) | Stimuli-responsive hydrogels for 3D cell culture or controlled release |

| Biosensor Surfaces | Surface-grafted recognition element | Creating specific capture surfaces for glucose-binding proteins on SPR or QCM chips |

| PROTAC/Molecular Glues | Potential fragment for inducing protein-protein interactions | Targeted protein degradation by linking a target protein to an E3 ligase |

Q & A

Q. What are the standard protocols for synthesizing N-p-Tolyl-D-glucosylamine, and how do reaction conditions influence isomer formation?

- Methodological Answer : this compound is synthesized via the condensation of D-glucose with p-toluidine under controlled conditions. Critical parameters include solvent choice (e.g., methanol or ethanol), temperature (typically 50–80°C), and the presence/absence of water. For example, anhydrous conditions favor the formation of Isomer A ([α]D +20° to +45° in methanol), while aqueous conditions yield Isomer B ([α]D −100° to −45°). The reaction mechanism involves Schiff base formation, with water acting as a catalyst for isomerization .

- Key Protocol Steps :

Dissolve D-glucose and p-toluidine in anhydrous methanol.

Reflux at 65°C for 6 hours under nitrogen.

Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane = 1:1).

Isolate isomers via fractional crystallization.

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for anomeric proton signals at δ 5.2–5.5 ppm (doublet, J = 3.5–4.0 Hz) and aromatic protons from p-tolyl groups at δ 6.8–7.2 ppm.

- ¹³C NMR : The anomeric carbon appears at ~85–90 ppm, distinguishing α/β configurations.

- IR Spectroscopy : Confirm imine bond formation with a C=N stretch at ~1640–1660 cm⁻¹ and N-H bending at 1540 cm⁻¹.

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks at m/z 298.3 for molecular ion validation.

- Polarimetry : Measure specific rotation to differentiate isomers (e.g., Isomer A: +20° to +45°; Isomer B: −100° to −45° in methanol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer yield data when varying solvent systems or catalytic conditions?

- Methodological Answer : Contradictions in isomer ratios often arise from incomplete anhydrous conditions or trace water in solvents. To address this:

Solvent Purity Testing : Use Karl Fischer titration to ensure solvent water content <0.01%.

Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂) to stabilize intermediates and improve isomer selectivity.

Kinetic vs. Thermodynamic Control : Conduct time-course studies (e.g., HPLC monitoring at 254 nm) to determine if Isomer A (kinetic product) converts to Isomer B (thermodynamic product) over time.

- Example Data Conflict : A study reporting 70% Isomer A yield in "anhydrous" methanol might overlook residual water, leading to mixed isomerization. Repeating the synthesis with rigorously dried solvents and inert atmospheres can clarify results .

Q. What advanced statistical approaches are recommended for interpreting heterogeneous data in glycosylamine stability studies?

- Methodological Answer : For stability data showing variability (e.g., degradation rates under pH 4–8):

Multivariate Analysis : Use principal component analysis (PCA) to identify dominant factors (e.g., pH, temperature) influencing degradation.

Nonlinear Regression : Fit degradation curves to a Weibull model to account for non-first-order kinetics.

Error Propagation : Apply Monte Carlo simulations to quantify uncertainty in half-life calculations.

Featured Recommendations